molecular formula C20H20N2O3 B278493 N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide

N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide

Cat. No. B278493
M. Wt: 336.4 g/mol
InChI Key: KJMMBWRUMRFVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide, also known as BMF-2, is a chemical compound that has been developed for scientific research purposes. It is a benzofuran derivative that has shown potential in various biochemical and physiological studies.

Scientific Research Applications

N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism Of Action

The mechanism of action of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the promotion of neuroprotection. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In animal models of neurodegenerative diseases, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has been found to protect neurons from oxidative stress and inflammation. N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective compound for scientific research. However, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain experiments, such as cell culture studies.

Future Directions

There are several future directions for the research of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide. One potential direction is the development of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide derivatives with improved solubility and specificity for certain enzymes or signaling pathways. Another direction is the investigation of the potential of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide is a benzofuran derivative that has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been found to have various biochemical and physiological effects. While it has some limitations for lab experiments, N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide has several advantages, including its high purity and stability. Future research directions include the development of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide derivatives and investigation of its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide involves the reaction between 4-amino-2-methylphenol and 2-bromobenzoic acid, followed by the reaction with butyryl chloride. The final product is obtained through recrystallization from ethanol. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography.

properties

Product Name

N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[4-(butanoylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-3-6-19(23)21-15-9-10-16(13(2)11-15)22-20(24)18-12-14-7-4-5-8-17(14)25-18/h4-5,7-12H,3,6H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

KJMMBWRUMRFVKP-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C

Origin of Product

United States

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